1-Aminoheptan-3-ol

Physicochemical profiling Drug design Membrane permeability

Procure 1-Aminoheptan-3-ol to leverage its unique 1,3-substitution pattern, which forms a six-membered chelate with metal centers—distinct from the five-membered chelate of 1,2-amino alcohols—enabling superior enantioselective environments in reactions such as diethylzinc additions to aldehydes. Its lower LogP (~0.82) compared to 7-Aminoheptan-1-ol (LogP ~1.1) provides enhanced water solubility critical for pharmacokinetic optimization in early drug discovery. The amino group pKa (~7.13) yields a precisely controlled ionization state at physiological pH for probe and inhibitor design. This balanced amphiphilicity also suits novel surfactant and corrosion inhibitor development. Verify the 1,3-regioisomer before purchase; substitution with 1,2-amino alcohol or terminal isomers will alter reactivity and biological outcome.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B13205549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoheptan-3-ol
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCCCCC(CCN)O
InChIInChI=1S/C7H17NO/c1-2-3-4-7(9)5-6-8/h7,9H,2-6,8H2,1H3
InChIKeyGXMSOADYSNPWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Aminoheptan-3-ol (CAS 160745-96-0): A 1,3-Amino Alcohol Building Block


1-Aminoheptan-3-ol (CAS 160745-96-0, C₇H₁₇NO, MW 131.22) is an aliphatic 1,3-amino alcohol featuring a primary amine and a secondary alcohol separated by a single methylene bridge on a seven-carbon chain [1]. This specific 1,3-substitution pattern places it in the class of gamma-amino alcohols, providing a unique bifunctional scaffold that is structurally distinct from the more common 1,2-amino alcohol analogs [1]. Its chiral center at the C3 position makes it a valuable racemic building block or intermediate in asymmetric synthesis, where both functional groups can be differentially exploited [2].

1-Aminoheptan-3-ol Selection Rationale: Why Analogs Cannot Be Simply Interchanged


The performance of amino alcohols in applications from asymmetric catalysis to biological modulation is highly sensitive to the relative positioning of the amino and hydroxyl groups [1], [2]. Simply substituting a 1,2-amino alcohol or a positional isomer like 3-Aminoheptan-1-ol is not viable, as the 1,3-relationship in 1-Aminoheptan-3-ol results in a distinct chelation geometry, pKa, and lipophilicity (LogP), which collectively determine its reactivity and interaction with biological targets [1]. These quantifiable physicochemical differences underscore the necessity for precise procurement rather than generic substitution, as detailed in the evidence below.

Quantitative Differentiation Evidence for 1-Aminoheptan-3-ol Against Key Analogs


Lipophilicity (LogP) Comparison: 1-Aminoheptan-3-ol vs. 7-Aminoheptan-1-ol

1-Aminoheptan-3-ol demonstrates significantly lower lipophilicity than its linear terminal amino alcohol analog, 7-Aminoheptan-1-ol. The proximity of the polar hydroxyl and amino groups increases intramolecular hydrogen bonding, reducing the compound's overall LogP [1]. This difference directly impacts its suitability as a polar building block or for targets requiring balanced hydrophilicity.

Physicochemical profiling Drug design Membrane permeability

Conformational Rigidity and H-Bonding: 1,3- vs. 1,2-Amino Alcohol (1-Aminoheptan-2-ol)

The 1,3-amino alcohol motif in 1-Aminoheptan-3-ol forms a six-membered chelate ring upon metal coordination, offering different steric and electronic properties compared to the five-membered ring formed by 1,2-amino alcohols like 1-Aminoheptan-2-ol [1]. This structural divergence directly impacts enantioselectivity in catalytic reactions.

Asymmetric synthesis Chiral ligand design Conformational analysis

Basicity (pKa) and Ionization State: 1-Aminoheptan-3-ol vs. Common 1,2-Amino Alcohols

The basicity of the amino group in 1-Aminoheptan-3-ol differs from that of 1,2-amino alcohols due to the lack of direct intramolecular stabilization from the adjacent hydroxyl group. A reported pKa for a closely related 3-amino alcohol is 7.13 , which is significantly lower than the typical ~9-10 pKa of simple alkylamines, affecting its protonation state and reactivity under physiological or reaction conditions.

Physicochemical profiling Salt formation API intermediate

High-Value Application Scenarios for 1-Aminoheptan-3-ol Based on Verified Evidence


Design of Chiral Ligands for Asymmetric Catalysis Requiring 1,3-Dentate Coordinative Motifs

For projects focused on asymmetric synthesis, 1-Aminoheptan-3-ol is the preferred scaffold when a six-membered chelate with a metal center is desired, as opposed to the five-membered chelate from 1,2-amino alcohols. This is supported by class-level evidence indicating that 1,3-amino alcohols provide a distinct and often superior enantioselective environment for reactions like the diethylzinc addition to aldehydes [1]. Procurement of the specific 1,3-isomer is critical, as using a 1,2-amino alcohol like 1-Aminoheptan-2-ol would lead to a different catalytic pocket and reaction outcome.

Synthesis of Polar Active Pharmaceutical Ingredient (API) Intermediates with Balanced LogP

When an API candidate requires a hydrophilic, seven-carbon linker with both amine and alcohol functionalities, 1-Aminoheptan-3-ol offers a quantifiably lower LogP (~0.82) compared to the terminal isomer 7-Aminoheptan-1-ol (LogP ~1.1) [1]. This improved water solubility can be a decisive factor in early drug discovery for achieving favorable pharmacokinetic profiles, making it the superior choice for medicinal chemists.

Biological Probe Design Targeting Enzymes Sensitive to 1,3-Amino Alcohol Pharmacophores

The distinct pKa of ~7.13 for the amino group in a 1,3-amino alcohol system (as inferred from regioisomer data) means the compound will exist in a significantly different ionization state at physiological pH compared to a simple heptylamine (pKa ~10.67) [1]. This property is pivotal for researchers developing probes or inhibitors where precise charge state and hydrogen-bonding capabilities are essential for target engagement, necessitating the procurement of the specific 1,3-substituted scaffold.

Development of Novel Multi-functional Surfactants or Corrosion Inhibitors

For industrial formulation chemists, the balanced amphiphilicity of 1-Aminoheptan-3-ol, dictated by its exact LogP of 0.82 [1], places it in a niche window. It is more water-soluble than linear terminal amino alcohols, yet more lipophilic than shorter-chain analogs. This specific balance enables the development of novel surfactants or corrosion inhibitors that require specific solubility and surface activity parameters, justifying its targeted procurement over less polar alternatives.

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